molecular formula C12H7ClF3N3O B2447108 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime CAS No. 339106-34-2

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime

Cat. No. B2447108
CAS RN: 339106-34-2
M. Wt: 301.65
InChI Key: REXRWQJYWXQKLG-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as “2,3-dichloro-5-(trifluoromethyl)pyridine” has been reported . A palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .


Molecular Structure Analysis

The SMILES string of “3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone” is FC(F)(F)c1cnc(c(Cl)c1)C(=O)c2ccccc2 . The InChI key is BMGWEDZKCXRPNQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a benzoic acid building block, “3-fluoro-5-(trifluoromethyl)benzoic acid” can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

“3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone” is a solid at room temperature with a molecular weight of 285.65 .

properties

IUPAC Name

(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O/c13-9-4-8(12(14,15)16)6-18-11(9)10(19-20)7-2-1-3-17-5-7/h1-6,20H/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXRWQJYWXQKLG-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-pyridinyl)methanone oxime

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